2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid hydrochloride is a halogenated amino acid derivative with a pyridine core substituted with chlorine atoms at the 2- and 6-positions. This compound is structurally characterized by a propanoic acid backbone linked to a dichloropyridinyl group and an amino group, with a hydrochloride salt enhancing its solubility. It is primarily utilized in pharmaceutical and agrochemical research, likely serving as a building block for drug discovery due to its halogenated aromatic system, which may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
2-amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;/h1-2,5H,3,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKWGGWCGHLYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the amino and propanoic acid groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride is a chemical compound with the molecular formula CHClNO·HCl and a molecular weight of 271.53 g/mol. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and neurobiology.
Neuropharmacology
The compound acts as a selective antagonist of the GluR5 kainate receptor, which is implicated in several neurological disorders. Its ability to inhibit glutamate binding to these receptors suggests potential therapeutic applications in treating conditions such as:
- Epilepsy : By reducing neuronal excitability, the compound may help manage seizure activity.
- Ischemia : Its neuroprotective properties could mitigate damage during ischemic events.
- Parkinson's Disease : Research indicates that it may play a role in neuroprotection against dopaminergic neuron degeneration.
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized in:
- Drug Development : Investigations into its interactions with biological targets can inform the design of new pharmaceuticals aimed at modulating glutamate receptor activity.
- Enzyme Interaction Studies : Understanding how it interacts with enzymes can lead to insights into metabolic pathways and potential drug interactions.
Research has demonstrated that 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride exhibits significant biological activity, including:
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, warranting further exploration in various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | Active Compounds Identified |
Chemical Synthesis
The compound is involved in various chemical reactions, including:
- Oxidation and Reduction : It can undergo oxidation to yield carboxylic acids or reduction to produce alcohols and amines.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
Case Studies
Several studies have explored the applications of this compound:
- Neuroprotective Effects : A study demonstrated that administration of the compound in animal models reduced neuronal damage following induced ischemia, highlighting its potential as a neuroprotective agent .
- Anticancer Activity : In vitro studies showed that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines, suggesting its utility in cancer therapy .
- Mechanism Exploration : Research focusing on its mechanism of action revealed that it modulates glutamate receptor activity, providing insights into how it can affect neurotransmission and potentially alleviate symptoms associated with neurological disorders .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets may vary depending on the specific application and the context of the research .
Comparison with Similar Compounds
a) Halogen Variations
- 2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic Acid Dihydrochloride (CAS 1270320-76-7): Differs by replacing chlorine with fluorine at the 2- and 6-positions of the pyridine ring. The dihydrochloride salt further increases solubility relative to the monohydrochloride form .
- 2-Amino-3-(2,4-difluorophenyl)propan-1-ol Hydrochloride (CAS 1379892-25-7): Features a phenyl ring with difluoro substitution (2,4-positions) instead of a pyridine ring. The phenyl group lacks the pyridine’s nitrogen, reducing hydrogen-bonding capacity and altering electronic properties. The propan-1-ol backbone instead of propanoic acid may affect acidity and solubility .
b) Aromatic System Modifications
- (±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic Acid Hydrochloride: Replaces the dichloropyridinyl group with a naphthyl system. The larger aromatic surface area enhances π-π stacking interactions, while the hydroxyl group introduces polarity. This modification likely impacts solubility and target selectivity in bioactive molecules .
Backbone and Functional Group Variations
- (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS 1393524-16-7): Substitutes the dichloropyridinyl group with an oxane (tetrahydropyran) ring. The oxygen-rich oxane enhances hydrophilicity, and the stereospecific (S)-configuration may influence chiral recognition in biological systems .
- Such derivatives are explored for kinase inhibition due to quinolinone’s affinity for ATP-binding pockets .
Comparative Data Table
| Compound Name | Aromatic System | Substituents | Backbone | Salt Form | Key Properties |
|---|---|---|---|---|---|
| 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid hydrochloride | Pyridine | 2,6-Cl | Propanoic acid | Hydrochloride | High lipophilicity, moderate solubility |
| 2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride | Pyridine | 2,6-F | Propanoic acid | Dihydrochloride | Enhanced solubility, lower steric bulk |
| (±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic acid hydrochloride | Naphthyl | 4-OH | Propanoic acid | Hydrochloride | High π-π stacking, polar |
| (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride | Oxane (tetrahydropyran) | None | Propanoic acid | Hydrochloride | High hydrophilicity, chiral specificity |
Research Findings and Implications
- Fluorinated analogs (e.g., CAS 1270320-76-7) offer a balance between solubility and membrane permeability .
- Salt Forms: Dihydrochloride salts (e.g., in difluoropyridinyl analogs) generally exhibit higher solubility than monohydrochloride forms, critical for intravenous formulations .
- Aromatic Systems : Pyridine-based compounds (e.g., target compound) demonstrate stronger hydrogen-bonding capabilities than phenyl analogs, enhancing target engagement in enzyme inhibition .
Biological Activity
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H9Cl2N2O2
- Molecular Weight : 220.07 g/mol
- CAS Number : 188916-07-6
The compound acts primarily as an antagonist at specific neurotransmitter receptors. Its structure allows it to interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling.
Neuropharmacological Effects
Research indicates that 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride exhibits notable effects on the central nervous system (CNS). It has been shown to modulate glutamatergic neurotransmission, which is crucial for cognitive functions and memory formation.
- Glutamate Receptor Modulation : The compound selectively inhibits certain subtypes of glutamate receptors, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
- Antidepressant Activity : In animal models, it has demonstrated antidepressant-like effects, possibly through the enhancement of synaptic plasticity and reduction of inflammation in the brain .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis .
Study 1: Neuroprotective Effects
In a study published in the Journal of Neuropharmacology, researchers investigated the neuroprotective effects of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride in a rodent model of ischemic stroke. Results showed significant reductions in neuronal death and improved functional recovery compared to control groups .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Viability (%) | 45 | 75 |
| Functional Recovery Score | 2.1 | 4.5 |
Study 2: Antidepressant-Like Effects
A double-blind study assessed the antidepressant-like effects of the compound in mice subjected to chronic stress models. The treatment group exhibited reduced immobility time in forced swim tests, indicating enhanced mood and reduced despair behaviors .
| Test | Control Group (minutes) | Treatment Group (minutes) |
|---|---|---|
| Forced Swim Test | 180 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
